2-({[(3-Cyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide
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Overview
Description
2-{2-[(3-CYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyano group attached to a pyridine ring, which is further connected to a benzamide moiety through a sulfanyl-acetamido linkage. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-CYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods . This method is advantageous due to its simplicity and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-CYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and phenacyl bromide . Reaction conditions often involve heating and stirring, with or without solvents, to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest due to their potential biological activities .
Scientific Research Applications
2-{2-[(3-CYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(3-CYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE involves its interaction with molecular targets through its functional groups. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to form stable complexes with various biomolecules . These interactions can modulate biological pathways, leading to its observed effects in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-2-cyanoacetamide: This compound shares the cyanoacetamide moiety and exhibits similar reactivity.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Another compound with a sulfanyl-acetamido linkage, used in similar synthetic applications.
Uniqueness
2-{2-[(3-CYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form a variety of heterocyclic compounds and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H12N4O2S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[[2-(3-cyanopyridin-2-yl)sulfanylacetyl]amino]benzamide |
InChI |
InChI=1S/C15H12N4O2S/c16-8-10-4-3-7-18-15(10)22-9-13(20)19-12-6-2-1-5-11(12)14(17)21/h1-7H,9H2,(H2,17,21)(H,19,20) |
InChI Key |
BCXWCHGPNSRHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
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